2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound with potential applications in various scientific fields. The compound consists of a benzoxazole ring, a thiazole ring, and an acetamide moiety, making it structurally complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of 6-chloro-2-oxo-1,3-benzoxazole: This involves the chlorination of 2-hydroxybenzamide to introduce the chlorine atom.
Thiazole Ring Formation: The synthesis of the thiazole ring involves the reaction of appropriate thioamide and α-haloketone under specific conditions to ensure ring closure.
Final Coupling: The coupling of the benzoxazole derivative and the thiazole derivative through an appropriate linker, such as a chloroacetyl group, under suitable reaction conditions.
Industrial Production Methods
For industrial-scale production, these reactions would likely involve:
Optimized reaction conditions to maximize yield.
Use of catalysts to increase reaction efficiency.
Enhanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo several reactions:
Oxidation: The compound may undergo oxidation at the thiazole ring or the benzoxazole ring.
Reduction: Reduction reactions may target the acetamide moiety, leading to various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Often uses reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Commonly involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically uses halogenated solvents and mild bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Amine derivatives or alcohol derivatives.
Substitution: Various substituted benzoxazole or thiazole derivatives, depending on the nature of the substituent.
Scientific Research Applications
Chemistry
Catalysis: Potential as a ligand in catalytic reactions due to its complex structure.
Materials Science: Component in the development of advanced materials with unique properties.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Drug Design: Structural components may serve as a template for designing new pharmacological agents.
Medicine
Antibacterial Agents: Potential antibacterial properties due to the thiazole moiety.
Anticancer Research: Evaluated for its effects on cancer cell lines.
Industry
Polymer Science: Used in the synthesis of specialty polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is complex and depends on its application:
Biological Systems: May interact with specific enzymes or receptors, inhibiting or modifying their function.
Catalysis: Functions as a ligand, forming complexes with metal ions, enhancing the reaction rate of various processes.
Comparison with Similar Compounds
Comparison
Similar Compounds: Compounds such as 2-(2-oxo-2H-chromen-3-yl)thiazole and 2-(4-chlorophenyl)-1,3-thiazole share structural similarities.
List of Similar Compounds
2-(2-oxo-2H-chromen-3-yl)thiazole
2-(4-chlorophenyl)-1,3-thiazole
Benzoxazole derivatives with various substituents
So, that's a rundown on 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide—unpacking its synthesis, reactivity, applications, and more. What do you think about this compound?
Properties
IUPAC Name |
2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-12-6-7-14-15(8-12)25-18(24)22(14)9-16(23)21-17-20-13(10-26-17)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMAAKLQQCYRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=C(C=C(C=C4)Cl)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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